molecular formula C11H24O2Si B056346 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane CAS No. 117726-73-5

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane

Cat. No. B056346
CAS RN: 117726-73-5
M. Wt: 216.39 g/mol
InChI Key: NHLLTCZAWPDZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane (EBDMSC) is a cyclic organic compound that has been widely used in scientific research. It has gained popularity due to its unique structure and properties, which make it an ideal candidate for various applications in the field of chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including:
1. Organic Synthesis: 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane is a useful building block in organic synthesis. It can be used to synthesize a variety of compounds, including chiral cyclopropanes and other cyclic organic molecules.
2. Medicinal Chemistry: 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be used to develop new drugs and pharmaceuticals. It has been shown to exhibit potent biological activity against cancer cells and other diseases.
3. Material Science: 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be used to synthesize new materials with unique properties. It has been used to develop new polymers, coatings, and other materials.

Mechanism of Action

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell proliferation. By inhibiting HDAC activity, 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has been shown to exhibit a variety of biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It has also been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity and can be used in a variety of applications. However, there are also some limitations to its use. It can be difficult to obtain large quantities of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane, and it may not be suitable for certain experiments due to its unique properties.

Future Directions

There are several future directions for research on 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane. Some potential areas of research include:
1. Development of new drugs and pharmaceuticals based on the structure of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane.
2. Investigation of the mechanism of action of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane and its effects on gene expression and cell proliferation.
3. Exploration of the potential of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane in the treatment of other diseases, such as neurodegenerative disorders.
4. Development of new synthetic methods for the production of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane and related compounds.
Conclusion:
In conclusion, 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane (1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane) is a versatile compound that has gained popularity in scientific research due to its unique properties. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and material science. 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane exhibits potent biological activity and has been shown to induce cell cycle arrest and apoptosis in cancer cells. There are several future directions for research on 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane, including the development of new drugs and pharmaceuticals and exploration of its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane involves the reaction of cyclopropane with tert-butyldimethylsilyl chloride (TBDMS-Cl) and ethanol in the presence of a base catalyst. The reaction takes place at room temperature and yields a high purity product. The overall reaction can be represented as follows:
Cyclopropane + TBDMS-Cl + EtOH → 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane + HCl + TBDMS-OEt

properties

CAS RN

117726-73-5

Product Name

1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

tert-butyl-(1-ethoxycyclopropyl)oxy-dimethylsilane

InChI

InChI=1S/C11H24O2Si/c1-7-12-11(8-9-11)13-14(5,6)10(2,3)4/h7-9H2,1-6H3

InChI Key

NHLLTCZAWPDZSM-UHFFFAOYSA-N

SMILES

CCOC1(CC1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC1(CC1)O[Si](C)(C)C(C)(C)C

synonyms

Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl- (9CI)

Origin of Product

United States

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